molecular formula C12H15ClF3N B2859782 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride CAS No. 1439899-19-0

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

Cat. No.: B2859782
CAS No.: 1439899-19-0
M. Wt: 265.7
InChI Key: FEHRZHVKWDNWKK-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a fluorinated organic compound featuring a cyclobutanamine core substituted with a 2-(trifluoromethyl)benzyl group. The hydrochloride salt form improves solubility and crystallinity, facilitating purification and formulation .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-2-1-4-9(10)8-11(16)6-3-7-11;/h1-2,4-5H,3,6-8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHRZHVKWDNWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Cyclobutanamine

Alkylation of cyclobutanamine with 2-(trifluoromethyl)benzyl halides (e.g., chloride or bromide) represents a straightforward route. In a representative procedure, cyclobutanamine (1.0 equiv) reacts with 2-(trifluoromethyl)benzyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using potassium carbonate (K₂CO₃) as a base. The mixture is stirred at 60°C for 12–16 hours, followed by aqueous workup and column chromatography (heptane/ethyl acetate gradient). Challenges include over-alkylation to tertiary amines, which is mitigated by employing a 2:1 molar ratio of cyclobutanamine to benzyl halide. Typical yields range from 35–45%, with tertiary amine byproducts constituting 10–15% of the crude product.

Reductive Amination with 2-(Trifluoromethyl)benzaldehyde

Reductive amination circumvents alkylation pitfalls by combining cyclobutanamine and 2-(trifluoromethyl)benzaldehyde in methanol, using sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent. Acetic acid (0.5 equiv) catalyzes imine formation, with the reaction proceeding at room temperature for 24 hours. Post-reduction, the secondary amine is extracted into dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and purified via silica gel chromatography. This method achieves superior yields (55–65%) and minimizes dialkylation due to the mild conditions.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates both alkylation and reductive amination. For example, heating the reductive amination mixture to 100°C for 30 minutes under microwave conditions reduces reaction time by 80% while maintaining yields at 60–65%. Similarly, alkylation under microwave irradiation at 120°C for 1 hour enhances conversion rates to 50%, though tertiary amine byproducts increase marginally to 12–18%.

Hydrochloride Salt Formation

The free base of 1-[2-(trifluoromethyl)benzyl]cyclobutanamine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield a white crystalline solid. Characterization via ¹H NMR confirms salt formation, with the amine proton signal (δ 8.2–8.5 ppm)消失 due to protonation.

Analytical Characterization

5.1. Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.65–7.60 (m, 1H, Ar-H), 7.55–7.50 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂), 2.75–2.65 (m, 1H, cyclobutane-H), 2.20–2.10 (m, 2H, cyclobutane-H), 1.95–1.85 (m, 2H, cyclobutane-H).
  • ¹³C NMR (150 MHz, CDCl₃) : δ 140.2 (q, J = 32 Hz, CF₃), 132.5–125.8 (Ar-C), 54.3 (CH₂), 35.6 (cyclobutane-C), 25.1 (cyclobutane-C).
  • HRMS (ESI+) : m/z calculated for C₁₂H₁₃F₃N [M+H]⁺: 240.1004, found: 240.1007.

5.2. Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for the hydrochloride salt, with retention time (tᵣ) = 6.8 minutes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Alkylation 35–45 85–90 Simple setup Over-alkylation byproducts
Reductive Amination 55–65 92–95 High selectivity Requires aldehyde synthesis
Microwave Alkylation 50 88–90 Rapid reaction Increased energy input

Industrial-Scale Considerations

For kilogram-scale production, reductive amination is preferred due to its reproducibility and lower solvent consumption. Continuous-flow reactors further enhance throughput, enabling 90% conversion in 10 minutes residence time at 100°C. Cost analysis indicates that 2-(trifluoromethyl)benzaldehyde synthesis contributes 60% of the total material expense, necessitating optimization of aldehyde production via catalytic oxidation of 2-(trifluoromethyl)benzyl alcohol.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride has a range of applications in scientific research spanning chemistry, biology, medicine, and industry. Its applications include use as a building block in synthesizing complex molecules, a reagent in organic reactions, and in the development of new materials. Research also explores its potential biological activities and therapeutic applications.

Chemistry
this compound serves as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology
This compound is studied for its potential biological activities and interactions with biological targets. The trifluoromethyl group enhances the compound's lipophilicity, affecting its ability to cross biological membranes and interact with intracellular targets.

Medicine
Ongoing research explores potential therapeutic applications, including its effects on specific molecular pathways and targets. Magnetic resonance imaging can evaluate tissue injury caused by intramuscular dosing .

Industry
this compound is used in developing new materials and as an intermediate in producing other chemical compounds.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways, with the trifluoromethyl group enhancing lipophilicity, which affects its ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds
this compound can be compared to compounds with similar structures, such as:

  • 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine hydrochloride: This compound has a phenyl group instead of a benzyl group.
  • 1-[2-(Trifluoromethyl)benzyl]cyclopentanamine hydrochloride: This compound has a cyclopentanamine moiety instead of a cyclobutanamine moiety.
    The specific combination of functional groups in this compound influences its chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross biological membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclic Amine Scaffold Variations

Table 1: Impact of Ring Size on Properties
Compound Name CAS Number Ring Size Molecular Formula Molecular Weight (g/mol) Similarity Score
1-(Trifluoromethyl)cyclopropanamine HCl 1202865-05-1 3-membered C₄H₇ClF₃N ~176.5 0.93
Target Compound - 4-membered C₁₂H₁₄ClF₃N₂ ~290.7 -
1-(Trifluoromethyl)cyclopentanamine HCl 1260768-75-9 5-membered C₆H₁₁ClF₃N ~206.6 0.90

Analysis :

  • Cyclopropane Analogs : Higher ring strain may reduce stability but increase reactivity. Lower molecular weight correlates with higher volatility .
  • Cyclopentane Analogs : Reduced ring strain improves stability but may decrease binding affinity due to conformational flexibility .

Substituent Position and Halogen Effects

Table 2: Substituent Influence on Physicochemical Properties
Compound Name Substituent Position Halogen/Group Molecular Weight (g/mol) Key Properties
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine HCl 2-(CF₃) benzyl CF₃ ~290.7 High lipophilicity, steric hindrance
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine HCl 3-(CF₃) benzyl CF₃ ~290.7 Reduced steric effects vs. ortho isomer
1-(2-Bromophenyl)cyclobutan-1-amine HCl 2-Br phenyl Br ~260.1 Higher polarizability, lower metabolic stability

Analysis :

  • Ortho vs. Meta isomers may exhibit improved solubility due to reduced steric bulk .
  • Br vs. CF₃ : Bromine increases polarizability but lacks the electron-withdrawing effects of CF₃, which enhance metabolic resistance .

Trifluoromethyl Group Positioning

Table 3: CF₃ Group Location Impact
Compound Name CF₃ Position Molecular Weight (g/mol) Key Differences
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine HCl Benzyl (2-position) ~290.7 Aromatic π-π interactions possible
2-(Trifluoromethyl)cyclobutanamine HCl Cyclobutane ring ~174.6 Aliphatic CF₃; reduced aromatic interactions

Analysis :

  • Benzyl CF₃ (Target) : Enables aromatic stacking in drug-receptor interactions, a feature absent in aliphatic CF₃ analogs .

Piperidine vs. Cyclobutanamine Scaffolds

Compound Name Core Structure Molecular Weight (g/mol) Key Properties
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine diHCl Piperidine ~357.2 Flexible 6-membered ring; higher basicity
Target Compound Cyclobutanamine ~290.7 Rigid scaffold; potential for improved target selectivity

Analysis :

  • Piperidine Analogs : Flexibility may enhance binding to diverse targets but reduce selectivity. Higher basicity could alter tissue distribution .
  • Cyclobutanamine (Target) : Rigidity may limit off-target interactions, improving therapeutic specificity .

Biological Activity

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride (C12H15ClF3N) is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. With a molecular weight of 265.7 g/mol, it has gained attention for its unique structural characteristics, particularly the trifluoromethyl group which enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.

Chemical Structure

  • Molecular Formula : C12H15ClF3N
  • Molecular Weight : 265.7 g/mol

Chemical Reactions

This compound can undergo several chemical transformations:

  • Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction with lithium aluminum hydride or sodium borohydride can modify specific functional groups.
  • Substitution : Engages in nucleophilic substitution reactions, allowing for the replacement of the trifluoromethyl group under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its pharmacological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and other cellular pathways.

Research Findings

Recent studies have explored the therapeutic potential of this compound in various biological contexts:

  • Antimicrobial Activity : Initial evaluations indicate that compounds with similar structures exhibit selective activity against Mycobacterium tuberculosis, suggesting that this compound may also possess antimicrobial properties .
  • Cytotoxicity Studies : In vitro assays have been conducted to assess cytotoxic effects against various cell lines. The selectivity index (SI), which compares cytotoxicity to effective concentration (EC50), indicates that certain derivatives maintain low toxicity while exhibiting potent activity against targeted pathogens .

Case Studies

  • Anti-Tubercular Activity : A study highlighted the structure-activity relationship (SAR) of triazolopyrimidines related to this compound, demonstrating effective inhibition of Mycobacterium tuberculosis with minimal cytotoxicity against eukaryotic cells .
  • Neurotransmitter Interaction : Research into similar compounds suggests potential modulation of serotonin receptors, which could implicate this compound in neuropharmacological applications .

Comparative Analysis

Compound NameStructure TypeBiological Activity
1-[2-(Trifluoromethyl)benzyl]cyclobutanamine HClCyclobutanaminePotential antimicrobial and neuroactive
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine HClCyclobutanamineSimilar antimicrobial properties
1-[2-(Trifluoromethyl)benzyl]cyclopentanamine HClCyclopentanamineVaries in biological activity

The comparison highlights the unique structural features that may influence the biological activity of these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting with cyclobutane derivatives and trifluoromethylbenzyl precursors. Key steps include:

  • Amine functionalization : Reaction of cyclobutanamine with 2-(trifluoromethyl)benzyl halides under nucleophilic substitution conditions.
  • Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt .
    Optimization strategies:
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylation.
  • Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR identify proton environments, carbon backbones, and trifluoromethyl group symmetry. For example, the CF3_3 group shows a singlet at ~110–120 ppm in 19F^{19}F-NMR .
  • LCMS : Confirms molecular weight (e.g., m/z 272 [M+H]+^+) and purity. Retention times under acidic mobile phases (e.g., 1.27 minutes using MeCN/water + 0.1% formic acid) are reproducible .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen bonding patterns in crystalline forms .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and interaction with biological targets?

The CF3_3 group enhances:

  • Lipophilicity : Increases membrane permeability, as seen in analogs with improved blood-brain barrier penetration .
  • Electron-withdrawing effects : Stabilizes charge interactions in enzyme binding pockets (e.g., reverse transcriptase inhibition in related cyclobutane amines) .
    Methodological validation :
  • Docking studies : Molecular dynamics simulations predict binding affinities to targets like serotonin receptors.
  • Comparative assays : Test against non-fluorinated analogs to isolate CF3_3-specific effects .

Q. What crystallographic challenges arise during structural refinement, and how are they addressed?

Common issues:

  • Disorder in the cyclobutane ring : Resolved using SHELXL’s PART and SIMU commands to model thermal motion .
  • Hydrogen bonding ambiguity : High-resolution data (<1.0 Å) and Hirshfeld surface analysis clarify proton positions .
    Best practices :
  • Twinned data : SHELXD and SHELXE handle pseudo-merohedral twinning common in small-molecule salts .

Q. How can discrepancies in NMR or LCMS data be systematically investigated?

Case study : Unexpected 1H^1H-NMR splitting patterns may arise from:

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) detects conformational exchange in the cyclobutane ring .
  • Impurities : LCMS-UV traces (e.g., m/z 285) identify byproducts from incomplete benzylation. Use preparative HPLC to isolate and characterize impurities .

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